molecular formula C9H9NO4 B1268029 Methyl 2-(2-nitrophenyl)acetate CAS No. 30095-98-8

Methyl 2-(2-nitrophenyl)acetate

Cat. No. B1268029
CAS No.: 30095-98-8
M. Wt: 195.17 g/mol
InChI Key: SWMFAAPTSMVULA-UHFFFAOYSA-N
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Patent
US04803197

Procedure details

To a solution of 2-nitrophenylacetic acid (2.00 kg) in methanol (4 l) at room temperature is added concentrated sulfuric acid (71.0 ml) all at once. The solution is stirred and refluxed for 6 hours, then allowed to stand at room temperature overnight. After cooling in an ice bath to 7°, the solution is adjusted to pH 8 by the addition of concentrated ammonium hydroxide (150 ml), keeping the temperature below 10°. The solution is concentrated in vacuo to a volume of 2 l and is then admixed with dichloromethane (2.5 l). The combined solution is washed with water (2×500 ml) and brine (500 ml), dried over anhydrous magnesium sulfate, and evaporated to yield crude product which is distilled to give methyl 2-nitrophenylacetate, b.p. 116°-131° (0.2 mm Hg).
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step One
Quantity
4 L
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([OH:13])=[O:12])([O-:3])=[O:2].S(=O)(=O)(O)O.[OH-].[NH4+].[CH3:21]O>>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([O:13][CH3:21])=[O:12])([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
2 kg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)O
Name
Quantity
71 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
4 L
Type
reactant
Smiles
CO
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath to 7°
CUSTOM
Type
CUSTOM
Details
the temperature below 10°
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacuo to a volume of 2 l
WASH
Type
WASH
Details
The combined solution is washed with water (2×500 ml) and brine (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield crude product which
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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